molecular formula C22H22N2O B4000251 N-(4-anilinophenyl)-2-phenylbutanamide

N-(4-anilinophenyl)-2-phenylbutanamide

Cat. No.: B4000251
M. Wt: 330.4 g/mol
InChI Key: JNJQRKJKAKAIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-anilinophenyl)-2-phenylbutanamide is a synthetic organic compound offered for research and development purposes. This product is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Applications and Research Value: The specific research applications, mechanism of action, and biological or chemical properties of this compound are not currently detailed in the scientific literature. Research into compounds with similar structural features often explores various biochemical pathways. Investigations would be required to determine its potential utility as a molecular probe or its activity in specific assays. Disclaimer: The information provided is limited. Researchers are strongly advised to consult relevant scientific literature and conduct their own safety and efficacy assessments before using this product.

Properties

IUPAC Name

N-(4-anilinophenyl)-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-2-21(17-9-5-3-6-10-17)22(25)24-20-15-13-19(14-16-20)23-18-11-7-4-8-12-18/h3-16,21,23H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJQRKJKAKAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-(4-anilinophenyl)-2-phenylbutanamide:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Biological Activity Source Evidence
This compound C₂₂H₂₂N₂O* ~322.43 4-anilinophenyl, 2-phenylbutanamide Not explicitly stated; inferred DGC inhibition potential
N-(4-anilinophenyl) benzamide C₁₉H₁₆N₂O 288.35 4-anilinophenyl, benzamide DGC inhibitor (IC₅₀ not specified) [1]
N-(4-chlorophenyl)-2-phenylbutanamide C₁₆H₁₆ClNO 273.76 4-chlorophenyl, 2-phenylbutanamide No activity specified; structural analog [5]
N-(2-benzyl)-2-phenylbutanamide C₁₇H₁₉NO 253.34 2-benzyl, 2-phenylbutanamide Androgen receptor modulator [3]

*Estimated based on structural similarity.

Key Differences and Implications

Backbone Flexibility: The butanamide chain in this compound provides greater conformational flexibility compared to the rigid benzamide backbone in its analog. This flexibility may enhance binding to enzymes with hydrophobic active sites .

Chlorine vs.

Biological Activity: While N-(4-anilinophenyl) benzamide is a confirmed DGC inhibitor, the extended butanamide chain in this compound may alter solubility and membrane permeability, affecting its efficacy. No direct activity data is available for the latter . N-(2-benzyl)-2-phenylbutanamide, another butanamide derivative, modulates androgen receptors, suggesting that minor structural changes (e.g., benzyl vs. anilinophenyl) drastically shift biological targets .

Research Findings and Mechanistic Insights

  • DGC Inhibition: MANT- and TNP-substituted GTP analogs (e.g., MANT-GTP) inhibit DGCs by mimicking cyclic dinucleotide substrates. Structural analogs like N-(4-anilinophenyl) benzamide likely compete with GTP binding via π-π stacking and hydrogen bonding .
  • SAR Trends : The substitution of benzamide with butanamide may enhance hydrophobic interactions but reduce binding specificity due to increased flexibility. This trade-off underscores the importance of backbone rigidity in enzyme inhibition .

Q & A

Q. Q: What are the standard protocols for synthesizing N-(4-anilinophenyl)-2-phenylbutanamide, and what purification methods ensure high yield?

A: The compound is typically synthesized via amide bond formation between aniline derivatives and acyl chlorides. A standard protocol involves reacting 4-anilinophenylamine with 2-phenylbutanoyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts . Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane gradient) is used for purification. For sensitive intermediates, recrystallization from toluene or ethanol may enhance purity . Reaction optimization includes controlling temperature (0°C to room temperature) and stoichiometric ratios (1:1.1 amine:acyl chloride).

Advanced Synthesis

Q. Q: How can researchers optimize reaction conditions to handle oxidation-prone intermediates during synthesis?

A: Oxidation-prone intermediates (e.g., aromatic amines) require inert atmospheres (N₂/Ar) and antioxidants like BHT (butylated hydroxytoluene). Schlenk-line techniques or glovebox setups are recommended for air-sensitive steps . For example, methacrylamide derivatives of similar compounds are synthesized under strict nitrogen flow, with slow addition of acyl chlorides to minimize side reactions. Real-time monitoring via TLC or HPLC ensures intermediate stability .

Structural Characterization

Q. Q: What crystallographic methods are employed to resolve the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation from DCM/hexane mixtures. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved using SHELX programs (e.g., SHELXL for refinement) . Hydrogen bonding networks (e.g., N–H···O interactions) and torsional angles are analyzed to confirm conformational stability. For disordered regions, iterative refinement and TWINABS for twinned data are critical .

Biological Activity

Q. Q: What methodological approaches validate the compound’s role in inhibiting bacterial biofilm formation?

A: Biofilm inhibition assays with Pseudomonas aeruginosa or Vibrio cholerae involve quantifying crystal violet-stained biomass after treatment. IC₅₀ values are determined via dose-response curves. Complementary c-di-GMP level measurements (HPLC-MS) confirm diguanylate cyclase (DGC) inhibition . For example, N-(4-anilinophenyl)benzamide analogs show IC₅₀ = 1 μM against VC2370 DGC, validated via in silico docking (AutoDock Vina) using PleD enzyme pharmacophores .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in crystallographic data or unexpected biological activity?

A: For crystallographic conflicts (e.g., poor R-factors), cross-validate with alternative software (Olex2 or Phenix) and check for twinning or solvent masking . If biological activity diverges between assays, confirm compound stability (via LC-MS) and assay conditions (e.g., pH, serum interference). Dose-replication and orthogonal assays (e.g., SPR for binding affinity) can resolve contradictions . For instance, biofilm dispersal failure in preformed colonies may require adjunct agents like DNase I .

Computational Modeling

Q. Q: What in silico strategies predict the compound’s interactions with biological targets like androgen receptors?

A: Molecular docking (e.g., Glide or GOLD) against androgen receptor ligand-binding domains (PDB: 2AM9) identifies key interactions (e.g., hydrogen bonds with Leu704 or hydrophobic contacts with Trp741). MD simulations (AMBER or GROMACS) assess binding stability over 100 ns trajectories. Pharmacophore modeling (Phase) aligns the compound’s amide and phenyl groups with known modulators .

Analytical Method Development

Q. Q: Which spectroscopic techniques are optimal for characterizing degradation products under oxidative conditions?

A: High-resolution LC-MS (Q-TOF) identifies oxidation products (e.g., quinone derivatives) via exact mass matching. NMR (¹H/¹³C, COSY) confirms structural changes, such as carbonyl formation (δ ~200 ppm in ¹³C). Accelerated stability studies (40°C/75% RH) coupled with HPLC-DAD track degradation kinetics .

Advanced Applications

Q. Q: How can this compound be functionalized for targeted drug delivery systems in cancer therapy?

A: Conjugation with polyethylene glycol (PEG) via NHS ester chemistry improves solubility and pharmacokinetics. For triple-negative breast cancer (TNBC), thiourea derivatives (e.g., N-(4-anilinophenyl)-N′-arylthioureas) are synthesized and encapsulated in PLGA nanoparticles. In vitro efficacy is tested via apoptosis assays (Annexin V/PI) and caspase-3 activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-anilinophenyl)-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-anilinophenyl)-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.